molecular formula C20H16FN5O2 B11123393 N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11123393
M. Wt: 377.4 g/mol
InChI Key: FSVKJXOESQPUKD-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with key functional groups:

  • 6-Imino and 2-oxo groups, which may participate in hydrogen bonding or tautomerism.
  • 7-Methyl group, influencing steric and electronic properties. The molecular formula is C₂₅H₂₆FN₅O₂ (molecular weight: 447.5 g/mol) .

Properties

Molecular Formula

C20H16FN5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H16FN5O2/c1-25-17(22)14(19(27)23-11-12-5-7-13(21)8-6-12)10-15-18(25)24-16-4-2-3-9-26(16)20(15)28/h2-10,22H,11H2,1H3,(H,23,27)

InChI Key

FSVKJXOESQPUKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine, methylamine, and various triazatricyclo intermediates. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the formation of the triazatricyclo ring structure.

    Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion of reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction efficiency and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Materials Science: In the development of novel materials with unique properties.

Biology

    Biological Probes: As a tool for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Potential use in the treatment of various diseases.

Industry

    Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-[(4-fluorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Involvement in signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Substituent Variations in Tricyclic Benzamide Derivatives

A closely related analog, N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-... (CAS: 877778-47-7), differs in alkyl chain length and substituent positions:

  • 7-Pentyl vs.
  • 11-Methyl addition: Introduces steric hindrance, possibly altering binding site interactions in biological systems.
Parameter Target Compound Analog (CAS 877778-47-7)
Molecular Formula C₂₅H₂₆FN₅O₂ C₂₅H₂₆FN₅O₂ (exact formula not explicitly stated in evidence)
Molecular Weight 447.5 g/mol 447.5 g/mol
Key Substituents 7-Methyl, 4-fluorophenyl 7-Pentyl, 11-methyl, 4-fluorophenyl
Hypothesized Solubility Moderate (shorter alkyl) Low (longer alkyl)

Benzamide-Based Pesticides

Benzamide derivatives in and , such as diflubenzuron and flutolanil , share the carboxamide core but differ in substituents:

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Contains 2,6-difluoro and chlorophenyl groups, acting as an insect growth inhibitor via chitin synthesis disruption .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a trifluoromethyl group, conferring antifungal activity .

Key Differences :

  • The target compound’s tricyclic core and imino-oxo system are absent in pesticides, suggesting divergent mechanisms of action.
  • Fluorine placement (4-fluorophenyl in target vs. 2,6-difluoro in diflubenzuron) may optimize binding to distinct biological targets.

Heterocyclic Systems in Pharmaceuticals

lists cephalosporin antibiotics (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... ), which share heterocyclic motifs but differ in core structure:

  • Bicyclic vs. Tricyclic Systems : Cephalosporins use a β-lactam fused to a dihydrothiazine ring, whereas the target compound’s tricyclic system may resist enzymatic degradation.
  • Functional Groups: The target’s imino-oxo groups could form hydrogen bonds analogous to cephalosporins’ carboxylate and tetrazole groups, influencing crystal packing and solubility .

Physicochemical and Structural Analysis

Hydrogen Bonding and Crystal Packing

The target compound’s 6-imino and 2-oxo groups likely participate in intermolecular hydrogen bonds, forming R₂²(8) or R₂²(10) graph sets (as per Etter’s nomenclature) . This contrasts with cephalosporins’ carboxylate-mediated C(4) chains . Such differences impact crystallization behavior and stability.

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